molecular formula C19H20N2O B11059290 2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11059290
M. Wt: 292.4 g/mol
InChI Key: AJLSDXUGIVUGED-UHFFFAOYSA-N
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Description

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines ethyl acetoacetate, hydrazine hydrate, salicylaldehyde, and malononitrile in the presence of visible light . This reaction is solvent-free and catalyst-free, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to ensure high purity and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols with aluminum chloride and acetic acid as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: N-alkylated derivatives of the compound.

Scientific Research Applications

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to inhibit the mutant T315l Abl protein, which is associated with resistance to imatinib therapy in chronic myelogenous leukemia patients . This inhibition leads to the disruption of cellular pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to inhibit specific proteins involved in cancer resistance mechanisms makes it a promising candidate for further therapeutic development.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-amino-4-pentan-3-yl-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C19H20N2O/c1-3-12(4-2)17-15-10-9-13-7-5-6-8-14(13)18(15)22-19(21)16(17)11-20/h5-10,12,17H,3-4,21H2,1-2H3

InChI Key

AJLSDXUGIVUGED-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N

Origin of Product

United States

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